molecular formula C19H29NO3 B2589223 2-(Adamantane-1-carbonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane CAS No. 1396808-64-2

2-(Adamantane-1-carbonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane

Cat. No.: B2589223
CAS No.: 1396808-64-2
M. Wt: 319.445
InChI Key: VJCDFEZWUVBEMO-UHFFFAOYSA-N
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Description

2-(Adamantane-1-carbonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is a sophisticated chemical building block designed for research and development in medicinal chemistry. This compound features a spirocyclic core, the 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane motif, which is recognized as a valuable bioisostere for piperidine and other flat aromatic systems. The incorporation of spirocyclic scaffolds like this one is a established strategy to increase molecular saturation and three-dimensionality, which can improve the physicochemical properties, metabolic stability, and success rate of drug candidates in development . This particular molecule is functionalized with an adamantane-1-carbonyl group, a moiety known for its high lipophilicity and potential to enhance binding affinity to biological targets. While the specific biological activity and mechanism of action for this exact compound require empirical determination by researchers, its structure suggests potential for creating novel bioactive molecules. Spirocyclic compounds of this nature are of significant interest in the discovery of new therapeutic agents, and this product serves as a key intermediate for the synthesis of more complex target compounds . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care and conduct their own safety and specification assessments prior to use.

Properties

IUPAC Name

1-adamantyl-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3/c1-17(2)22-11-18(12-23-17)9-20(10-18)16(21)19-6-13-3-14(7-19)5-15(4-13)8-19/h13-15H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCDFEZWUVBEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C34CC5CC(C3)CC(C5)C4)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(Adamantane-1-carbonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane typically involves multiple steps. One common synthetic route includes the reaction of adamantane-1-carboxylic acid with appropriate reagents to form the adamantane-1-carbonyl intermediate. This intermediate is then reacted with other chemical entities to form the final spiro compound. The reaction conditions often involve the use of solvents like methanol and catalysts such as sulfuric acid .

Chemical Reactions Analysis

2-(Adamantane-1-carbonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:

Scientific Research Applications

2-(Adamantane-1-carbonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Adamantane-1-carbonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. For instance, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include key biochemical processes that are essential for cellular function .

Comparison with Similar Compounds

7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane

  • Molecular Formula : C₈H₁₄O₂S
  • Molecular Weight : 174.26 g/mol .
  • Key Differences : Replacement of the nitrogen atom in the azaspiro core with sulfur alters electronic properties and metabolic stability. Sulfur’s larger atomic radius and lower electronegativity may reduce hydrogen-bonding capacity compared to nitrogen.

7,7-Dimethyl-6,8-dioxa-2-selenaspiro[3.5]nonane

  • Molecular Formula : C₈H₁₄O₂Se

Functionalized Spirocyclic Derivatives

2,7-Diazaspiro[3.5]nonane Derivatives

  • Example Compound: Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate HCl
  • Pharmacological Relevance : Derivatives exhibit high sigma receptor (S1R/S2R) binding affinity (e.g., 4b : KiS1R = 2.7 nM, KiS2R = 27 nM) .
  • Biological Activity : Antiallodynic effects in vivo at 20 mg/kg doses, surpassing prototypical S1R antagonists like BD-1063 .

Boc-Protected and Halogenated Derivatives

  • Example Compound: 7-Boc-2-iodo-7-azaspiro[3.5]nonane
  • Molecular Weight : 351.23 g/mol .
  • Applications : Halogenation (e.g., iodine) facilitates cross-coupling reactions, while Boc groups enhance solubility and stability during synthesis.

Substituent Effects on Pharmacokinetics

Compound Name Substituent Molecular Weight (g/mol) Key Pharmacokinetic Property
Target Compound Adamantane-1-carbonyl ~379.44 (estimated) High lipophilicity, CNS penetration
7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane Sulfur 174.26 Lower metabolic stability vs. nitrogen
2,7-Diazaspiro[3.5]nonane Secondary amine Variable Enhanced sigma receptor affinity

Biological Activity

2-(Adamantane-1-carbonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an adamantane core, known for its stability and ability to interact with biological membranes. The spirocyclic structure contributes to its unique pharmacological profile. The molecular formula is C₁₅H₁₉N₃O₂, with a molecular weight of approximately 273.33 g/mol.

Anticancer Properties

Studies have explored the anticancer potential of compounds with similar structural motifs. For instance, compounds containing spirocyclic structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The exact mechanisms often involve modulation of signaling pathways related to cell proliferation and survival.

Neuroprotective Effects

Compounds based on adamantane have been studied for neuroprotective effects in models of neurodegenerative diseases. They may exert their effects by enhancing dopaminergic signaling or by exhibiting antioxidant properties that protect neuronal cells from oxidative stress.

Study 1: Antiviral Efficacy

A study investigating the antiviral efficacy of adamantane derivatives found that certain modifications enhanced their activity against influenza A viruses. While this specific compound was not tested, the findings suggest that similar derivatives could yield beneficial results in antiviral applications.

Study 2: Cancer Cell Line Testing

In vitro studies on spirocyclic compounds demonstrated significant cytotoxic effects against various cancer cell lines (e.g., HeLa and MCF-7). These compounds were shown to induce apoptosis through activation of caspases and modulation of Bcl-2 family proteins.

Compound Cell Line IC50 (µM) Mechanism
Compound AHeLa10Apoptosis via caspase activation
Compound BMCF-715Bcl-2 modulation

The biological activities of this compound can be attributed to several mechanisms:

  • Ion Channel Modulation : Similar to other adamantane derivatives, it may modulate ion channels involved in cellular signaling.
  • Apoptotic Pathways : The compound may activate apoptotic pathways in cancer cells through mitochondrial dysfunction.
  • Antioxidant Activity : The presence of hydroxyl groups in its structure could confer antioxidant properties, protecting cells from oxidative damage.

Q & A

Q. What are the key synthetic routes for preparing 2-(adamantane-1-carbonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane?

The synthesis typically involves multi-step reactions, starting with the formation of the spirocyclic core. For example, a precursor spiroazaspiro compound (e.g., 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane) is acylated with adamantane-1-carbonyl chloride under anhydrous conditions. Key steps include:

  • Cyclization : Use of bases like NaH or K₂CO₃ to promote spirocyclic ring closure .
  • Acylation : Reaction with adamantane-1-carbonyl chloride in dichloromethane or THF at 0–25°C .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization to isolate the final product .

Critical parameters : Moisture-sensitive conditions, stoichiometric control of acylating agents, and inert atmosphere to prevent side reactions.

Q. How can the structural uniqueness of this compound be validated?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm adamantane substitution (e.g., adamantane protons at δ 1.6–2.1 ppm) and spirocyclic connectivity .
  • X-ray crystallography : Resolves spatial arrangement of the spirocyclic core and adamantane moiety (e.g., bond angles and torsional strain) .
  • Mass spectrometry : High-resolution MS to verify molecular formula (C₂₂H₂₉NO₄) and fragmentation patterns .

Q. What are the common reactivity profiles of this compound?

The adamantane-carbonyl group and spirocyclic oxygen/nitrogen atoms enable:

  • Nucleophilic substitution : Reactivity at the amide nitrogen with alkyl halides or electrophiles .
  • Hydrolysis : Acid/base-mediated cleavage of the spirocyclic ethers (e.g., using H₂SO₄ or LiAlH₄) .
  • Redox reactions : Adamantane’s stability limits oxidation, but the carbonyl group can be reduced to alcohol with NaBH₄ .

Table 1 : Common reactions and conditions

Reaction TypeReagents/ConditionsMajor Products
AcylationAdamantane-1-COCl, DCMAdamantane-carbonyl derivatives
HydrolysisH₂SO₄, H₂O, ΔRing-opened diols

Q. How is this compound utilized as a chemical building block?

Its rigid spirocyclic-adamantane hybrid structure serves as:

  • Pharmacophore : Scaffold for designing enzyme inhibitors (e.g., FAAH, Sigma receptors) via functionalization of the amide nitrogen .
  • Stereochemical probe : The spiro center’s chirality aids in studying steric effects in asymmetric catalysis .

Advanced Research Questions

Q. What methodologies elucidate its mechanism as a FAAH inhibitor?

  • Enzyme assays : Competitive inhibition measured via fluorescence-based substrate cleavage (e.g., using arachidonoyl-AMC) .
  • Docking studies : Molecular modeling (AutoDock, Schrödinger) reveals adamantane’s hydrophobic interactions with FAAH’s substrate-binding pocket .
  • Kinetic analysis : Lineweaver-Burk plots confirm non-competitive inhibition (Ki values in nM range) .

Key finding : Adamantane’s bulkiness enhances binding affinity by filling FAAH’s hydrophobic cavity, while the spirocyclic ethers stabilize the enzyme-inhibitor complex .

Q. How does structural modification impact Sigma receptor binding affinity?

Comparative studies of analogs (e.g., 2,7-diazaspiro[3.5]nonane derivatives) show:

  • Substituent effects : Electron-withdrawing groups on the adamantane improve S1R affinity (e.g., Ki = 2.7 nM for 4b vs. 13 nM for 5b) .
  • Spiro ring size : Smaller rings (e.g., [3.5] vs. [4.5]) reduce steric clashes with Glu172 in S1R .

Table 2 : SAR of Sigma receptor ligands

CompoundScaffoldKi (S1R, nM)Functional Activity
4b2,7-diazaspiro[3.5]nonane2.7Antagonist
8fDiazabicyclo[4.3.0]nonane10Partial agonist

Q. How can computational modeling resolve contradictions in experimental binding data?

  • MD simulations : Assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å over 100 ns) .
  • Free energy calculations : MM-PBSA/GBSA to compare binding energies of enantiomers .
  • Electrostatic mapping : Identify polar interactions (e.g., hydrogen bonds with Asp126 in S1R) missed in crystallography .

Q. What strategies optimize synthetic yields for scale-up?

  • Catalyst screening : Pd/C or Raney Ni for hydrogenation steps (yield improvement from 56% to 85%) .
  • Solvent optimization : Switching from THF to DMF reduces side products during acylation .
  • Process control : In-line FTIR monitoring ensures reaction completion without over-reduction .

Q. How do structural analogs compare in biological activity?

Table 3 : Comparison with related spiro compounds

CompoundStructural FeatureFAAH IC₅₀ (μM)S1R Ki (nM)
TargetAdamantane-carbonyl0.12 2.7
Analog A1-Oxa-8-azaspiro[4.5]decane1.4 27
Analog B2-Oxa-6-azaspiro[3.3]heptane>10 165

Key insight : Adamantane’s rigidity and lipophilicity are critical for dual FAAH/S1R activity .

Q. What experimental designs address discrepancies in enzyme inhibition assays?

  • Control experiments : Include known inhibitors (e.g., URB597 for FAAH) to validate assay conditions .
  • Buffer optimization : Adjust pH (7.4–8.0) and ionic strength to mimic physiological conditions .
  • Orthogonal assays : Confirm results via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

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